molecular formula C11H11N3 B13588683 3-(1-Methyl-1h-indazol-3-yl)propanenitrile

3-(1-Methyl-1h-indazol-3-yl)propanenitrile

Cat. No.: B13588683
M. Wt: 185.22 g/mol
InChI Key: RISXVFHLUILUDT-UHFFFAOYSA-N
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Description

3-(1-Methyl-1h-indazol-3-yl)propanenitrile is a chemical compound with the molecular formula C11H11N3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent to form the N-H ketimine species, which is then subjected to a copper(II) acetate-catalyzed reaction under an oxygen atmosphere to form the indazole ring .

Industrial Production Methods

. These methods are optimized for large-scale production and may involve variations of the synthetic routes mentioned above to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1h-indazol-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1h-indazol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The compound may inhibit specific enzymes or modulate receptor activity, resulting in its therapeutic effects.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-(1-methylindazol-3-yl)propanenitrile

InChI

InChI=1S/C11H11N3/c1-14-11-7-3-2-5-9(11)10(13-14)6-4-8-12/h2-3,5,7H,4,6H2,1H3

InChI Key

RISXVFHLUILUDT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CCC#N

Origin of Product

United States

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